Methyl 12-hydroxyoctadecanoate
Overview
Description
It is a fatty acid derivative with the molecular formula C19H38O3 and a molecular weight of 314.5 g/mol . This compound is characterized by the presence of a hydroxyl group at the 12th carbon of the octadecanoic acid chain, making it a hydroxy fatty acid ester. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 12-hydroxyoctadecanoate, also known as Methyl 12-hydroxystearate, is a methyl esterified fatty acid It’s used as a reference for the identification and quantification of 12-hydroxystearic acid , a molecular organogelator found in tissues, membranes, synthetic molecular gels, and copolymers .
Biochemical Pathways
Given its structural similarity to 12-hydroxystearic acid , it may potentially influence similar biochemical pathways.
Result of Action
As a reference compound for 12-hydroxystearic acid , it may potentially have similar effects, including the formation of organogels . .
Biochemical Analysis
Biochemical Properties
Methyl 12-hydroxyoctadecanoate interacts with various enzymes and proteins. For instance, it has been found to interact with histone deacetylases (HDACs), a group of zinc-dependent metalloenzymes . HDACs play a significant role in cell invasion and migration . The interaction between this compound and HDACs can influence the acetylation and deacetylation of nuclear histone lysine residues .
Cellular Effects
This compound can have various effects on cells. For example, it has been found to influence cell function by interacting with HDACs . HDACs are known to regulate metabolic activity and viability, control cell cycle, and programmed cell death . Overexpression of certain HDACs, such as HDAC8, encourages cell proliferation in various types of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HDACs . HDACs monitor the reversible posttranslational alteration of nuclear histone lysine residue acetylation and deacetylation . This interaction can lead to changes in gene expression and influence the activity of various biomolecules .
Temporal Effects in Laboratory Settings
It is known that the compound is used as a reference for the identification and quantification of 12-hydroxystearic acid
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with HDACs . HDACs play a significant role in regulating metabolic activity
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 12-hydroxyoctadecanoate can be synthesized through the esterification of 12-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process . The reaction can be represented as follows:
12-Hydroxyoctadecanoic acid+MethanolAcid CatalystMethyl 12-hydroxyoctadecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous removal of water to drive the reaction to completion. The product is then purified through distillation or crystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Methyl 12-oxooctadecanoate or methyl 12-carboxyoctadecanoate.
Reduction: Methyl 12-hydroxyoctadecanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Methyl 12-hydroxyoctadecanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl stearate: Lacks the hydroxyl group at the 12th carbon, making it less reactive in certain chemical reactions.
Methyl 12-oxooctadecanoate: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
12-Hydroxyoctadecanoic acid: The free acid form of methyl 12-hydroxyoctadecanoate, which is more polar and has different solubility properties.
Uniqueness: this compound is unique due to the presence of both an ester and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. Its ability to form gels and its antioxidant properties further distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl 12-hydroxyoctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOWEQKPMPWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027086 | |
Record name | Methyl 12-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals, Liquid, White solid; [Hawley] White waxy solid in the form of short flat rods; [MSDSonline] | |
Record name | Octadecanoic acid, 12-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 12-hydroxystearate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6047 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN WATER; LIMITED SOLUBILITY IN ORGANIC SOLVENTS | |
Record name | METHYL 12-HYDROXYSTEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE, WAXY SOLID IN FORM OF SHORT FLAT RODS | |
CAS No. |
141-23-1 | |
Record name | Methyl 12-hydroxystearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 12-hydroxystearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 12-hydroxyoctadecanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octadecanoic acid, 12-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 12-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 12-hydroxyoctadecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL HYDROXYSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7UC7KGL82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL 12-HYDROXYSTEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
48 °C | |
Record name | METHYL 12-HYDROXYSTEARATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the fragmentation pattern of Methyl 12-hydroxyoctadecanoate when analyzed with mass spectrometry?
A1: Studies using electron-impact mass spectrometry have shown that this compound, when derivatized with dimethylsilyl (DMS) or trimethylsilyl (TMS), undergoes a characteristic fragmentation pattern. A key observation is the migration of the silyl substituent from the C-12 hydroxyl group to the ester carboxyl function [, ]. This migration is observed for both DMS and TMS derivatives, suggesting comparable migratory aptitudes. Additionally, deuterium labeling studies have provided insights into other fragmentation processes, revealing similarities with the fragmentation of simple long-chain alcanoic esters [].
Q2: Are there any known cases of allergic contact dermatitis associated with this compound?
A2: Yes, there is a reported case of allergic contact dermatitis linked to this compound found in a rubber respirator mask []. A patient developed dermatitis after wearing a new respirator mask. Patch testing revealed a positive reaction specifically to this compound present in the mask material. This highlights the potential for this compound to act as a contact allergen in susceptible individuals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.